molecular formula C14H26O8 B579702 6-deoxy-All3Me(b1-4)aldehydo-Dig3Me CAS No. 19131-12-5

6-deoxy-All3Me(b1-4)aldehydo-Dig3Me

Cat. No.: B579702
CAS No.: 19131-12-5
M. Wt: 322.354
InChI Key: ZCJHHFURBPUVPW-DKGRRDFJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-deoxy-All3Me(b1-4)aldehydo-Dig3Me is a glycoside compound, specifically a disaccharide, that has been isolated from various plant sources. It is composed of two sugar molecules, 6-deoxy-3-O-methyl-β-D-allopyranosyl and 3-O-methyl-2,6-dideoxy-D-ribo-hexose . This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of asclepobiose typically involves the glycosylation of appropriate sugar derivatives. One common method includes the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond. For instance, the glycosylation reaction can be carried out using a glycosyl donor such as a trichloroacetimidate derivative of 6-deoxy-3-O-methyl-β-D-allopyranosyl and a glycosyl acceptor like 3-O-methyl-2,6-dideoxy-D-ribo-hexose . The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of asclepobiose may involve the extraction and purification from natural sources, such as plants belonging to the Asclepiadaceae family. The process includes steps like solvent extraction, chromatography, and crystallization to isolate the pure compound . Alternatively, large-scale chemical synthesis can be employed using optimized reaction conditions and catalysts to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

6-deoxy-All3Me(b1-4)aldehydo-Dig3Me undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include uronic acids, alcohol derivatives, and substituted glycosides, which can be further utilized in various applications .

Scientific Research Applications

6-deoxy-All3Me(b1-4)aldehydo-Dig3Me has several scientific research applications, including:

Mechanism of Action

The mechanism of action of asclepobiose involves its interaction with specific enzymes and receptors in biological systems. It can inhibit certain glycosidases, thereby affecting carbohydrate metabolism. The molecular targets include enzymes like α-glucosidase and β-galactosidase, which are involved in the breakdown of complex sugars . The pathways affected by asclepobiose include those related to glucose metabolism and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-deoxy-All3Me(b1-4)aldehydo-Dig3Me is unique due to its specific sugar composition and the presence of methyl groups, which confer distinct chemical and biological properties. Its ability to inhibit glycosidases and potential anti-cancer activity make it a compound of significant interest in scientific research .

Properties

CAS No.

19131-12-5

Molecular Formula

C14H26O8

Molecular Weight

322.354

IUPAC Name

(3S,4R,5R)-4-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-hydroxy-3-methoxyhexanal

InChI

InChI=1S/C14H26O8/c1-7(16)12(9(19-3)5-6-15)22-14-11(18)13(20-4)10(17)8(2)21-14/h6-14,16-18H,5H2,1-4H3/t7-,8-,9+,10-,11-,12-,13-,14+/m1/s1

InChI Key

ZCJHHFURBPUVPW-DKGRRDFJSA-N

SMILES

CC1C(C(C(C(O1)OC(C(C)O)C(CC=O)OC)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.